Cas no 1509012-61-6 (4-(4-Methoxyphenyl)-3-methylbenzaldehyde)

4-(4-Methoxyphenyl)-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- 4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde
- 4-(4-Methoxyphenyl)-3-methylbenzaldehyde
-
- MDL: MFCD23570433
- インチ: 1S/C15H14O2/c1-11-9-12(10-16)3-8-15(11)13-4-6-14(17-2)7-5-13/h3-10H,1-2H3
- InChIKey: VBBYFQUPHLPULT-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC(=CC=1)C1C=CC(C=O)=CC=1C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 243
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 26.3
4-(4-Methoxyphenyl)-3-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB574882-500 mg |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 500MG |
€488.80 | 2023-04-13 | ||
Aaron | AR021PS0-1g |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde |
1509012-61-6 | 95% | 1g |
$616.00 | 2025-02-12 | |
abcr | AB574882-1 g |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 1g |
€663.70 | 2023-04-13 | ||
abcr | AB574882-250 mg |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 250MG |
€294.90 | 2023-04-13 | ||
Aaron | AR021PS0-500mg |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde |
1509012-61-6 | 95% | 500mg |
$463.00 | 2025-02-12 | |
abcr | AB574882-500mg |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 500mg |
€488.80 | 2023-08-31 | ||
abcr | AB574882-250mg |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 250mg |
€337.70 | 2024-08-02 | ||
abcr | AB574882-5g |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 5g |
€2084.80 | 2024-08-02 | ||
abcr | AB574882-1g |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde; . |
1509012-61-6 | 1g |
€622.00 | 2024-08-02 | ||
Ambeed | A1659622-1g |
4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde |
1509012-61-6 | 98% | 1g |
$693.0 | 2024-04-23 |
4-(4-Methoxyphenyl)-3-methylbenzaldehyde 関連文献
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
4-(4-Methoxyphenyl)-3-methylbenzaldehydeに関する追加情報
Introduction to 4-(4-Methoxyphenyl)-3-methylbenzaldehyde (CAS No. 1509012-61-6)
4-(4-Methoxyphenyl)-3-methylbenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1509012-61-6, is a significant organic compound that has garnered attention in the field of pharmaceutical chemistry and synthetic organic chemistry. This aromatic aldehyde, characterized by its methoxy and methyl substituents on a benzene ring, exhibits a unique structural framework that makes it a valuable intermediate in the synthesis of various bioactive molecules.
The compound belongs to the class of benzaldehyde derivatives, which are widely recognized for their diverse applications in medicinal chemistry. The presence of the methoxy group at the para position relative to the aldehyde functionality enhances its reactivity and makes it a versatile building block for further functionalization. This feature is particularly useful in the development of novel therapeutic agents, where precise structural modifications can lead to improved pharmacological properties.
In recent years, 4-(4-Methoxyphenyl)-3-methylbenzaldehyde has been extensively studied for its potential role in drug discovery. Its aromatic system provides a scaffold that can be modified to target various biological pathways. For instance, researchers have explored its utility in the synthesis of small-molecule inhibitors targeting enzymes involved in inflammatory responses and metabolic disorders. The aldehyde group serves as a reactive site for condensation reactions, allowing for the formation of Schiff bases and other heterocyclic compounds that exhibit significant biological activity.
One of the most compelling aspects of 4-(4-Methoxyphenyl)-3-methylbenzaldehyde is its role as a precursor in the synthesis of complex molecules. In particular, it has been utilized in the preparation of flavonoid derivatives, which are known for their antioxidant and anti-inflammatory properties. The methoxy group facilitates electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups such as hydroxyl or carboxyl groups, which can enhance binding affinity to biological targets.
Recent advancements in computational chemistry have further highlighted the importance of 4-(4-Methoxyphenyl)-3-methylbenzaldehyde as a key intermediate. Molecular modeling studies have demonstrated that modifications to its structure can lead to compounds with improved solubility and bioavailability. These insights have guided synthetic strategies aimed at optimizing pharmacokinetic profiles, making this compound an attractive candidate for further development.
The compound's reactivity also makes it valuable in the synthesis of chiral molecules, which are essential for many modern pharmaceuticals. By employing asymmetric catalysis or chiral auxiliaries, researchers can introduce stereocenters into derivatives of 4-(4-Methoxyphenyl)-3-methylbenzaldehyde, leading to enantiomerically pure compounds with enhanced therapeutic efficacy.
In addition to its pharmaceutical applications, 4-(4-Methoxyphenyl)-3-methylbenzaldehyde has found utility in materials science. Its aromatic nature and ability to form stable complexes with metal ions make it a candidate for use in organic electronics and sensors. Researchers have explored its incorporation into conductive polymers and metal-organic frameworks (MOFs), where it contributes to improved material properties such as conductivity and selective adsorption.
The synthesis of 4-(4-Methoxyphenyl)-3-methylbenzaldehyde typically involves multi-step organic transformations starting from readily available aromatic precursors. Common synthetic routes include Friedel-Crafts acylation followed by reduction or oxidation steps to introduce the desired functional groups. Advances in green chemistry have also led to the development of more sustainable synthetic methodologies, emphasizing catalytic processes and solvent-free reactions to minimize environmental impact.
Quality control and analytical characterization are critical aspects when working with 4-(4-Methoxyphenyl)-3-methylbenzaldehyde. Techniques such as high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy are routinely employed to ensure purity and confirm structural integrity. These analytical methods provide confidence in the compound's suitability for downstream applications, whether in academic research or industrial settings.
The future prospects for 4-(4-Methoxyphenyl)-3-methylbenzaldehyde are promising, with ongoing research exploring new synthetic pathways and applications. As our understanding of biological systems continues to evolve, this compound is likely to play an increasingly important role in drug discovery and development. Its unique structural features offer a rich palette for chemical modification, making it a cornerstone in the synthesis of innovative therapeutics.
1509012-61-6 (4-(4-Methoxyphenyl)-3-methylbenzaldehyde) 関連製品
- 1448124-78-4(3-(benzenesulfonyl)-1-(2-chlorobenzoyl)pyrrolidine)
- 960400-24-2(2-(thiophen-3-yl)ethyl chloroformate)
- 2172598-39-7(1-(butan-2-yl)-4-(chloromethyl)-5-(trifluoromethyl)-1H-1,2,3-triazole)
- 2283668-27-7(2-(1-{(benzyloxy)carbonylamino}-4,4-difluorocyclohexyl)acetic acid)
- 1218911-16-0(Carisoprodol-D7 solution)
- 2940870-49-3(Endo-8-oxa-3-azabicyclo[3.2.1]octane-2-carboxylic acid;hydrochloride)
- 2229543-32-0(tert-butyl N-(4,4-dimethyl-1-nitropentan-3-yl)carbamate)
- 2229399-63-5(2-oxo-2-{3H-1,2,3triazolo4,5-bpyridin-6-yl}acetic acid)
- 1248232-34-9((8-Chloro-2,3-dihydro-1,4-benzodioxin-6-yl)methanesulfonamide)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)
